Naphthalene, 1,3,5-trinitro-
Description
1,3,5-Trinitronaphthalene (C₁₀H₅N₃O₆, MW: 263.18) is a nitroaromatic compound formed by substituting three hydrogen atoms on the naphthalene ring with nitro (-NO₂) groups at the 1, 3, and 5 positions. It is classified as an unstable substance, forbidden from transport due to its propensity to decompose into acrid smoke and toxic nitrogen oxides (NOₓ) upon heating . Its instability limits practical applications, though it serves as a subject of research in molecular interactions and explosive chemistry.
Properties
CAS No. |
2243-94-9 |
|---|---|
Molecular Formula |
C10H5N3O6 |
Molecular Weight |
263.16 g/mol |
IUPAC Name |
1,3,5-trinitronaphthalene |
InChI |
InChI=1S/C10H5N3O6/c14-11(15)6-4-8-7(10(5-6)13(18)19)2-1-3-9(8)12(16)17/h1-5H |
InChI Key |
OVYNZJGOWOXAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 1,3,5-trinitro- typically involves the nitration of naphthalene. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product. The nitration reaction proceeds through the formation of nitronium ions (NO2+), which act as electrophiles and attack the aromatic ring of naphthalene.
Industrial Production Methods: Industrial production of Naphthalene, 1,3,5-trinitro- follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous addition of naphthalene to a nitrating mixture under controlled conditions. The reaction mixture is then quenched, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Naphthalene, 1,3,5-trinitro- undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used for substitution reactions.
Major Products Formed:
Reduction: The major products are the corresponding amino derivatives of naphthalene.
Substitution: The products depend on the substituents introduced during the reaction.
Scientific Research Applications
Naphthalene, 1,3,5-trinitro- has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of dyes, explosives, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Naphthalene, 1,3,5-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction or substitution, depending on the conditions. The nitro groups can also participate in electron transfer processes, making the compound useful in redox reactions.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Reactivity in Additive Compound Formation
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